N-Bromosaccharin

Catalog No.
S583314
CAS No.
35812-01-2
M.F
C7H4BrNO3S
M. Wt
262.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Bromosaccharin

CAS Number

35812-01-2

Product Name

N-Bromosaccharin

IUPAC Name

2-bromo-1,1-dioxo-1,2-benzothiazol-3-one

Molecular Formula

C7H4BrNO3S

Molecular Weight

262.08 g/mol

InChI

InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H

InChI Key

QRADPXNAURXMSB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br

Synonyms

N-bromosaccharin, NBSA

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br

Catalyst in Organic Transformations

Oxidative Regeneration of Carbonyl Compounds from Oximes

Oxidation of Thiols to Disulfides

Bromination of Anilines and Phenols

Biginelli Reaction

Paal–Knorr Pyrrole Synthesis

N-Bromosaccharin is a chemical compound derived from saccharin, a widely used artificial sweetener. It is characterized by the presence of a bromine atom attached to the nitrogen atom of the saccharin structure, which enhances its reactivity and utility as a reagent in organic chemistry. The molecular formula of N-bromosaccharin is C7_7H6_6BrN1_1O3_3S, and it is often represented as a white to off-white crystalline powder. This compound has gained attention due to its effectiveness in various

In the oxidation of oximes, N-bromosaccharin acts as a source of electrophilic bromine (Br+). The Br+ attacks the oxygen atom of the oxime, leading to the cleavage of the C-N bond and the formation of an aldehyde or ketone. The remaining fragment of N-bromosaccharin combines with a proton (H+) to form sulfamide (NHSO2) [].

N-bromosaccharin can be irritating to the skin, eyes, and respiratory system. It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

N-Bromosaccharin serves as an efficient brominating agent in several organic reactions. Some notable reactions include:

  • Bromination of Aromatic Compounds: N-Bromosaccharin can brominate anilines and phenols under mild conditions, yielding high regioselectivity and excellent yields. This method has been shown to be more effective than traditional reagents like N-bromosuccinimide (NBS) due to its selective nature and ease of use .
  • Oxidative Cleavage: It is also used for the oxidative cleavage of oximes to produce aldehydes and ketones, particularly under microwave irradiation. This reaction is characterized by short reaction times and high yields without over-oxidation .
  • Oxidation of Thiols: N-Bromosaccharin has been utilized for the oxidation of thiols to disulfides, demonstrating chemoselectivity and operational simplicity .

The synthesis of N-bromosaccharin can be accomplished through several methods:

  • Bromination of Sodium Saccharin: The most common method involves the bromination of sodium saccharin using bromine or other brominating agents. This process is straightforward and yields N-bromosaccharin efficiently .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields while simplifying the synthesis process .
  • Green Chemistry Approaches: There are environmentally friendly protocols for synthesizing N-bromosaccharin that minimize waste and utilize safer reagents .

N-Bromosaccharin finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for bromination reactions, particularly where selectivity is crucial.
  • Catalysis: The compound acts as a catalyst in several reactions, improving reaction rates and product yields while maintaining mild conditions .
  • Research: Its unique properties make it a valuable tool in research settings, particularly in studies involving electrophilic reactions.

Research on interaction studies involving N-bromosaccharin focuses on its reactivity with different substrates. For instance, studies have demonstrated its ability to selectively cleave epoxides into vicinal bromohydrins when used alongside phosphines . Furthermore, its interactions with various organic compounds reveal insights into its mechanism as an electrophilic reagent.

Several compounds share structural similarities with N-bromosaccharin but differ in their reactivity or applications. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
N-BromosuccinimideYesMore commonly used for general bromination; less selective than N-bromosaccharin.
Brominated SaccharinsYesVarying degrees of bromination; often less reactive than N-bromosaccharin.
1-Bromo-2-naphtholYesPrimarily used for specific aromatic substitutions; different reactivity profile.
2-BromoanilineYesUsed mainly in amine chemistry; does not possess the same oxidative capabilities.

N-Bromosaccharin stands out due to its dual functionality as both a brominating agent and an oxidizing reagent, making it particularly versatile compared to other similar compounds.

N-Bromosaccharin possesses the molecular formula C₇H₄BrNO₃S with a molecular weight of 262.08 grams per mole. The compound's systematic chemical name is 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, reflecting its structural relationship to saccharin through the incorporation of a bromine atom at the nitrogen position. The molecular structure features a benzisothiazole ring system with sulfonyl dioxide groups and a bromine substituent, creating a stable yet reactive halogenating agent.

The compound's Chemical Abstracts Service registry number is 35812-01-2, which serves as its unique identifier in chemical databases. Alternative nomenclature includes 2-bromo-1,1-dioxo-1,2-benzothiazol-3-one and N-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, demonstrating the various systematic naming conventions applied to this heterocyclic compound. The molecular geometry exhibits the characteristic planar benzene ring fused to the isothiazole moiety, with the bromine atom positioned to facilitate electrophilic transfer reactions.

Structural Analysis and Spectroscopic Properties

The three-dimensional molecular conformation of N-Bromosaccharin reveals significant structural features that contribute to its chemical behavior. Crystallographic studies have identified specific structural parameters, including bond lengths and angles that define the compound's spatial arrangement. The presence of the sulfonyl dioxide groups creates electron-withdrawing effects that stabilize the nitrogen-bromine bond while maintaining sufficient reactivity for bromination reactions.

Spectroscopic characterization through nuclear magnetic resonance confirms the structural integrity of N-Bromosaccharin, with characteristic chemical shifts corresponding to the aromatic protons and the unique chemical environment created by the brominated nitrogen center. The compound's infrared spectroscopic signature displays distinctive absorption bands corresponding to the sulfonyl stretching vibrations and the carbonyl group within the lactam ring structure.

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

35812-01-2

Wikipedia

N-Bromosaccharin

Dates

Modify: 2023-08-15

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